molecular formula C14H21N3O3 B10913603 5-[(2,3-dimethylcyclohexyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

5-[(2,3-dimethylcyclohexyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10913603
M. Wt: 279.33 g/mol
InChI Key: VZVKQYMCUYAOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetylenic ketones with hydrazines in ethanol, leading to the formation of pyrazole derivatives . The reaction conditions often require a catalyst, such as rhodium, to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reduction reactions often involve the addition of hydrogen atoms, usually facilitated by reducing agents.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, acetylenic ketones, and various catalysts such as rhodium and Amberlyst-70 . Reaction conditions may vary, but they often involve controlled temperatures and specific solvents like ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cycloaddition of acetylenic ketones with hydrazines typically results in the formation of pyrazole derivatives .

Mechanism of Action

The mechanism of action of 5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical reactions within cells . The compound’s structure allows it to bind with high affinity to its targets, leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2,3-DIMETHYLCYCLOHEXYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID stands out due to its unique structure, which combines a pyrazole ring with a cyclohexyl group. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

5-[(2,3-dimethylcyclohexyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H21N3O3/c1-8-5-4-6-11(9(8)2)16-13(18)12-10(14(19)20)7-15-17(12)3/h7-9,11H,4-6H2,1-3H3,(H,16,18)(H,19,20)

InChI Key

VZVKQYMCUYAOAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=C(C=NN2C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.